Diethyl(ethynyl)fluorosilane

Description

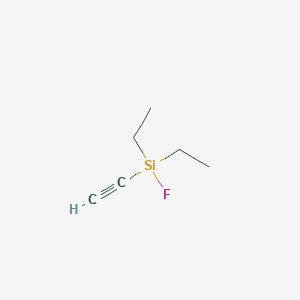

Diethyl(ethynyl)fluorosilane is an organosilicon compound characterized by an ethynyl (C≡CH) group, two ethyl (C₂H₅) substituents, and a fluorine atom bonded to a silicon center. For instance, fluorosilanes are often synthesized via halogen-lithium exchange followed by fluorination with agents like CsF . The ethynyl group likely enhances its utility in cross-coupling reactions, such as Sonogashira couplings, due to its sp-hybridized carbon's electrophilicity .

Properties

CAS No. |

61210-43-3 |

|---|---|

Molecular Formula |

C6H11FSi |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

diethyl-ethynyl-fluorosilane |

InChI |

InChI=1S/C6H11FSi/c1-4-8(7,5-2)6-3/h1H,5-6H2,2-3H3 |

InChI Key |

VBCSOPRPDPYHFW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(C#C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(ethynyl)fluorosilane can be synthesized through various methods. One common approach involves the reaction of diethylfluorosilane with an ethynylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(ethynyl)fluorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide (NaNH2) or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various silanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Diethyl(ethynyl)fluorosilane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.

Biology: The compound can be used in the development of bioactive molecules and as a precursor for silicon-based biomaterials.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component of medical devices.

Industry: this compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of diethyl(ethynyl)fluorosilane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with other molecules. These interactions influence the compound’s reactivity and its ability to form stable complexes with other chemical entities. The silicon atom provides a versatile platform for further functionalization, enabling the design of molecules with specific properties.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Diethyl-(2-chloro-ethoxy)-phenyl-silane (C₁₂H₁₉ClOSi): This compound features a chloro-ethoxy group and phenyl substituents. Its planar geometry, stabilized by intramolecular hydrogen bonds, contrasts with the linear ethynyl group in the target compound .

((4-Heptyloxyphenyl)ethynyl)trimethylsilane (C₁₈H₂₆OSi) :

The ethynyl group here is attached to a trimethylsilane core. The heptyloxy chain improves solubility in organic solvents, while the trimethylsilyl group offers steric protection, yielding a high synthesis efficiency (90%) . In contrast, diethyl(ethynyl)fluorosilane’s ethyl groups may confer greater flexibility but lower thermal stability.Diethoxydiphenylsilane (C₁₆H₂₀O₂Si) :

Ethoxy and phenyl substituents dominate this silane. The ethoxy groups enhance hydrolytic stability, making it suitable for sol-gel applications. However, the absence of fluorine or ethynyl groups limits its use in fluorination or coupling reactions .

Physical and Electronic Properties

- Solubility: Ethynyl-containing silanes like ((4-heptyloxyphenyl)ethynyl)trimethylsilane exhibit excellent solubility in pentane and diethyl ether due to reduced intermolecular stacking from flexible organosilicon cores . This compound’s ethyl groups may similarly enhance solubility compared to bulkier phenyl-substituted analogs.

- UV-Vis Absorption: Ethynyl groups in star-shaped silanes (e.g., λmax ≈ 405 nm) show redshifted absorption compared to non-conjugated systems, suggesting this compound could participate in π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.